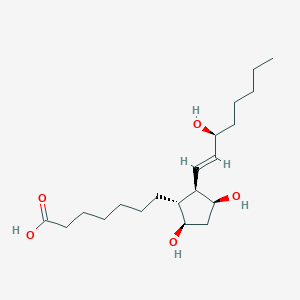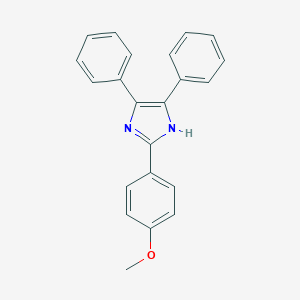
Testosterone isocaproate
Overview
Description
Testosterone isocaproate is a testosterone ester with improved bioavailability and metabolic half-life compared to the endogenous hormone . It is used in testosterone replacement therapy in conditions such as sterilization, missing testicle, hypopituitarism, and osteoporosis . It is also an ingredient in the approved fixed-mixture drug Sustanon®, which contains four esterized testosterone compounds .
Molecular Structure Analysis
The molecular formula of this compound is C25H38O3 . The crystal structures of testosterone esters were determined by X-ray single crystal diffraction . The analysis of structural features was accomplished by computational methods in terms of the type of intermolecular interactions, crystal energies, and Hirshfeld surfaces analysis .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can be detected in post-administration blood samples using liquid-liquid extraction and preparation of oxime derivatives, prior to TLX-sample clean-up and liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection .Physical And Chemical Properties Analysis
This compound is a steroid ester . It has improved bioavailability and metabolic half-life compared to the endogenous hormone .Scientific Research Applications
Genetic Impacts of Testosterone
Testosterone Isocaproate, like other forms of testosterone, has been studied for its genetic determinants and disease impacts. A study using data from the UK Biobank showed that testosterone levels have sex-specific implications for diseases such as metabolic diseases and cancer in both men and women (Ruth et al., 2020).
Structural and Pharmaceutical Aspects
Research on the structural properties of this compound, among other testosterone esters, was carried out to understand its intermolecular energy and solubility, which are crucial for pharmaceutical applications (Turza et al., 2022).
Use in Transgender Therapy
Testosterone, including isocaproate, plays a significant role in transgender men's therapy, impacting body mass index, blood pressure, and laboratory profile, as evidenced by a systematic review (Velho et al., 2017).
Detection in Blood for Doping Control
The detection of testosterone esters like isocaproate in blood is vital for doping control in sports. A study explored the detection windows and methods for various testosterone esters in blood, highlighting their significance in anti-doping efforts (Forsdahl et al., 2015).
Historical Perspective and Clinical Development
Testosterone, including its isocaproate form, has a rich history of discovery and clinical use, evolving from organotherapy to modern pharmaceutical applications (Nieschlag & Nieschlag, 2019).
Alternative Androgen Delivery Systems
Innovative research has explored microencapsulation of Leydig cells as a novel method for testosterone delivery, which could include this compound. This approach aims to provide a more physiological and longer-acting system for androgen delivery (Machluf et al., 2003).
Mechanism of Action
Target of Action
Testosterone isocaproate, like other testosterone esters, primarily targets the androgen receptor (AR) . The androgen receptor is a nuclear receptor that binds androgens, which are a group of hormones that play a role in male traits and reproductive activity.
Mode of Action
This compound exerts its effects by binding to the androgen receptor . Once this compound binds to the AR, the receptor-ligand complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA . This binding modulates the transcription of a set of androgen-responsive genes , leading to the physiological effects of testosterone.
Biochemical Pathways
This compound, as a testosterone ester, is involved in the androgen biosynthesis pathway. All androgens, including testosterone, originate from cholesterol and are converted by multiple enzymes to produce the active androgens testosterone and dihydrotestosterone (DHT) .
Pharmacokinetics
The pharmacokinetics of this compound, like other testosterone esters, involves absorption, distribution, metabolism, and excretion (ADME). Testosterone esters are typically administered via intramuscular injection, which bypasses first-pass metabolism in the liver, improving bioavailability .
Result of Action
The binding of this compound to the androgen receptor and the subsequent modulation of gene transcription leads to a range of effects at the molecular and cellular levels. These effects include the development and maintenance of male sexual characteristics and the regulation of anabolic processes .
Safety and Hazards
Abuse of testosterone, usually at doses higher than those typically prescribed and usually in conjunction with other AAS, is associated with serious safety risks affecting the heart, brain, liver, mental health, and endocrine system . The FDA has approved new changes to testosterone labeling regarding the risks associated with abuse and dependence of testosterone and other anabolic androgenic steroids (AAS) .
Future Directions
Testosterone replacement therapy has seen significant advancements in recent years, with newer treatment modalities being introduced, including transdermal patches and gels . The development of a mucoadhesive sustained-release buccal tablet is the latest innovation . The availability of new treatment modalities has helped to renew interest in the management of male hypogonadism .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHLSBUTAPNGT-BKWLFHPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046806 | |
| Record name | Testosterone isocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15262-86-9 | |
| Record name | Testosterone isocaproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone isocaproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone isocaproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 15262-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testosterone isocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-ene-3-one 4-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE ISOCAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ST05GYDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



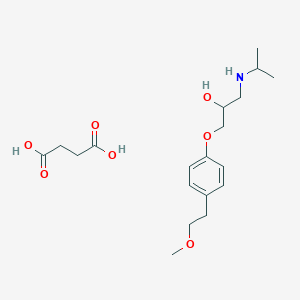
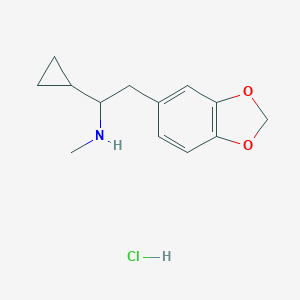
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)

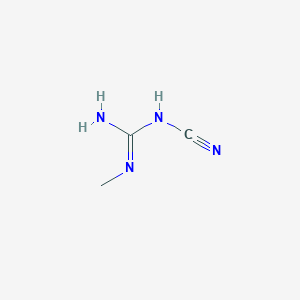
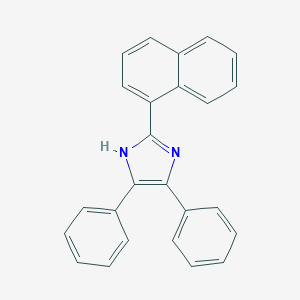

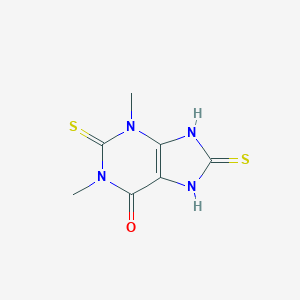
![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)

![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
